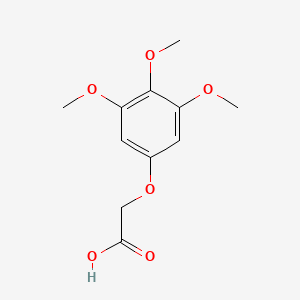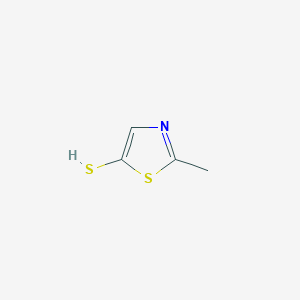
2-Methyl-1,3-thiazole-5-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,3-thiazole-5-thiol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group attached to the second carbon and a thiol group attached to the fifth carbon of the thiazole ring. It is known for its aromatic properties and reactivity, making it a valuable compound in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-thiazole-5-thiol typically involves the reaction of 2-methylthiazole with sulfur-containing reagents. One common method is the reaction of 2-methylthiazole with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Methyl-1,3-thiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thioethers.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thioethers.
Substitution: Halogenated thiazoles.
科学研究应用
2-Methyl-1,3-thiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pesticides, and pharmaceuticals.
作用机制
The mechanism of action of 2-Methyl-1,3-thiazole-5-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s aromatic ring allows it to interact with nucleic acids, potentially affecting gene expression and cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Methyl-1,3,4-thiadiazole-5-thiol
- 5-Ethyl-2-methyl-1,3-thiazole
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
2-Methyl-1,3-thiazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a thiol group on the thiazole ring enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
61006-11-9 |
|---|---|
分子式 |
C4H5NS2 |
分子量 |
131.2 g/mol |
IUPAC 名称 |
2-methyl-1,3-thiazole-5-thiol |
InChI |
InChI=1S/C4H5NS2/c1-3-5-2-4(6)7-3/h2,6H,1H3 |
InChI 键 |
HPLFBNTYGRXHHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(S1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


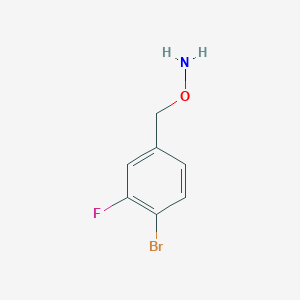
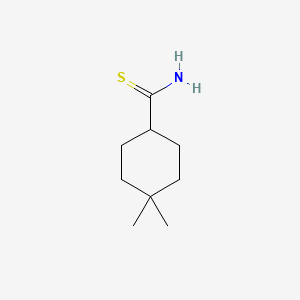
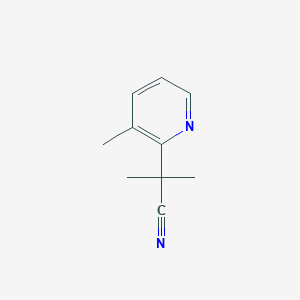
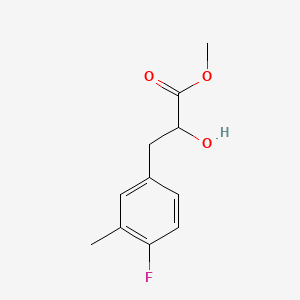

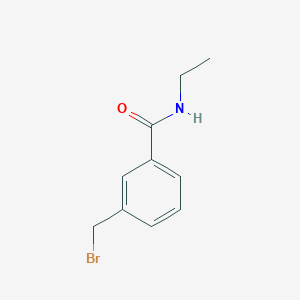
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
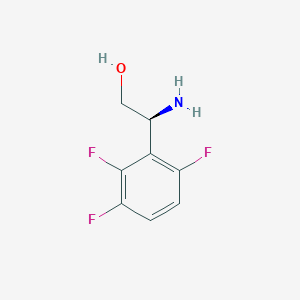



![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
